
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt is a natural metabolic intermediate of purine biosynthesis. It is found in all organisms and is produced from succinyl-5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate with the help of the enzyme adenylosuccinate lyase . This compound is known for its role as an activator of AMP-activated protein kinase (AMPK), which is involved in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt involves several steps. One common method includes the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of the aminosugar as the β-anomer. This product is then treated with methyl orthoformate in the presence of a base to form the imidazole ring. The nitrile nearest the sugar is converted to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions often result in the formation of various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt involves its activation of AMP-activated protein kinase (AMPK). This activation occurs through the compound’s mimicry of adenosine monophosphate (AMP), leading to the phosphorylation and activation of AMPK. The activated AMPK then regulates various metabolic pathways, including glucose and lipid metabolism, protein synthesis, and cellular energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acadesine (AICA-riboside): Another AMP-activated protein kinase activator used for similar therapeutic applications.
Pyrazofurin 5’-monophosphate: A compound with structural resemblance to 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt, used in purine biosynthesis inhibition.
Uniqueness
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt is unique due to its specific role as an intermediate in purine biosynthesis and its potent activation of AMPK. This makes it a valuable tool in both research and therapeutic applications, particularly in the study and treatment of metabolic diseases and cancer .
Eigenschaften
Molekularformel |
C9H13N4Na2O8P |
|---|---|
Molekulargewicht |
382.17 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
VJJWHCXSMLYRNL-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


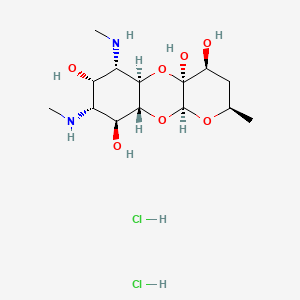
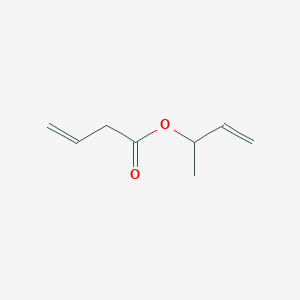
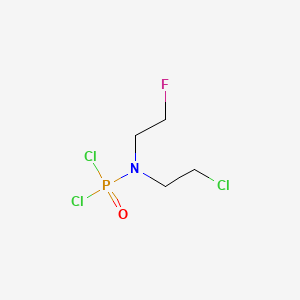
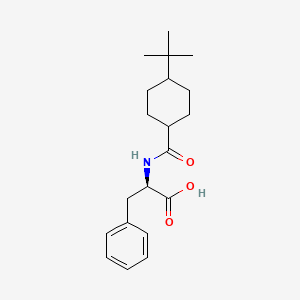
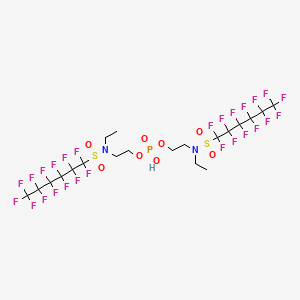
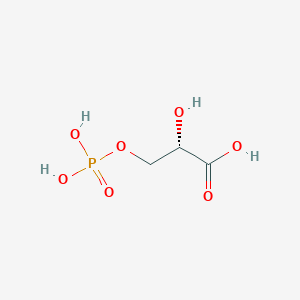

![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)






